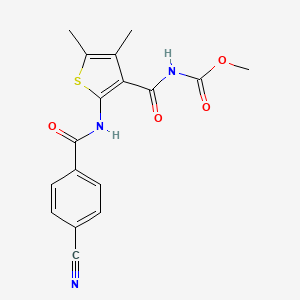![molecular formula C13H15NO2 B2621566 Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid CAS No. 1250884-55-9](/img/structure/B2621566.png)
Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A racemic mixture, also known as a racemate, is a 50:50 mixture of two enantiomers . Enantiomers are mirror images of each other and rotate plane-polarized light in equal but opposite directions. Therefore, a racemic mixture does not rotate plane-polarized light and is optically inactive .
Synthesis Analysis
Racemic mixtures are generally produced when chiral compounds are synthesized from achiral starting materials and reagents .Molecular Structure Analysis
Each enantiomer in a racemic mixture is a mirror image of the other. They have the same molecular structure but differ in the spatial arrangement of atoms .Chemical Reactions Analysis
The reaction of a racemate with an enantiomerically pure chiral reagent gives a mixture of diastereomers, which can be separated . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,9S)-8-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)12-9-5-3-7-11(12)14-10-6-2-1-4-8(9)10/h1-2,4,6,9,11-12,14H,3,5,7H2,(H,15,16)/t9-,11-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEAOEVSZUNFGF-HFLPBZFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1)NC3=CC=CC=C23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C([C@H](C1)NC3=CC=CC=C23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

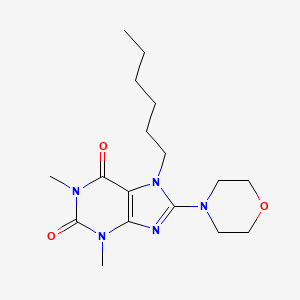
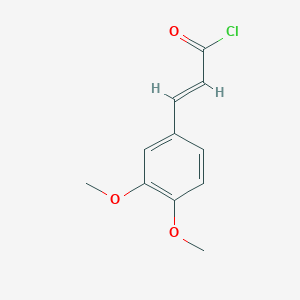
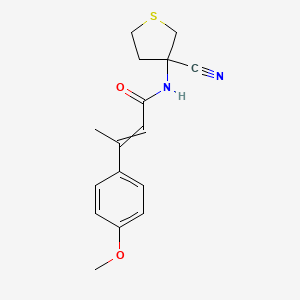
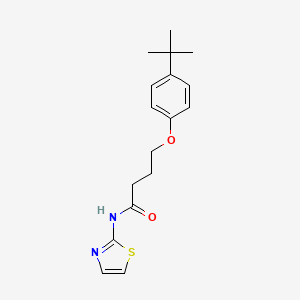
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2621493.png)
![5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B2621495.png)
![N-(3-fluorophenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621496.png)
![5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621498.png)
![methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2621499.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2621500.png)
![3-[[2-[(2-Fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2621501.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B2621503.png)
![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/no-structure.png)
